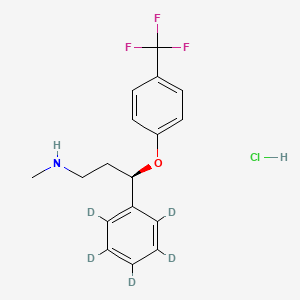
N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester
Vue d'ensemble
Description
N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester is a compound with a complex name, but let’s break it down. It consists of several components:
N,N’-Bis(benzyloxycarbonyl)-L-lysine: This part of the compound contains an amino acid (L-lysine) with two benzyloxycarbonyl (Cbz) protecting groups attached to its amino group. These protecting groups shield the amino group during chemical reactions.
4-Nitrobenzyl Ester: The ester group is attached to the carboxylic acid group of L-lysine, and it contains a nitrobenzyl moiety.
Applications De Recherche Scientifique
This compound has applications in various fields:
Medicine: It may have antitumor and cytotoxic activity.
Chemistry: Its use in Suzuki–Miyaura coupling reactions makes it valuable for synthesizing complex organic molecules.
Biology: Researchers may study its effects on cellular processes due to its unique structure.
Méthodes De Préparation
The synthetic route for N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester involves several steps:
Protection of L-Lysine Amino Group: L-Lysine is first protected by attaching benzyloxycarbonyl (Cbz) groups to its amino group. This step prevents unwanted reactions at the amino group during subsequent reactions.
Esterification: The carboxylic acid group of the protected L-lysine is then reacted with 4-nitrobenzyl alcohol to form the ester linkage.
Deprotection: Finally, the benzyloxycarbonyl protecting groups are removed under specific conditions to yield N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester.
Analyse Des Réactions Chimiques
N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester can undergo various chemical reactions:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to regenerate L-lysine.
Reduction: The nitrobenzyl group can be reduced to an amino group using suitable reducing agents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation.
Common reagents and conditions depend on the specific reaction being performed.
Mécanisme D'action
The exact mechanism by which N,N’-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester exerts its effects depends on its specific application. For example, in antitumor activity, it might interfere with cellular processes related to cancer growth or survival.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl (2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O8/c33-27(38-19-24-14-16-25(17-15-24)32(36)37)26(31-29(35)40-21-23-11-5-2-6-12-23)13-7-8-18-30-28(34)39-20-22-9-3-1-4-10-22/h1-6,9-12,14-17,26H,7-8,13,18-21H2,(H,30,34)(H,31,35)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNHRHSELWMUNF-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724449 | |
| Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331899-68-3 | |
| Record name | (4-Nitrophenyl)methyl N~2~,N~6~-bis[(benzyloxy)carbonyl]-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)












